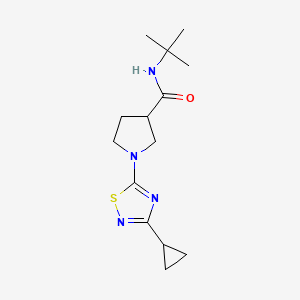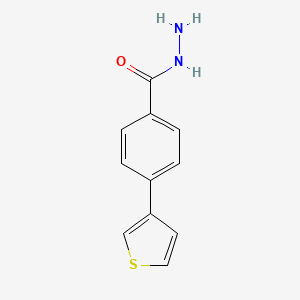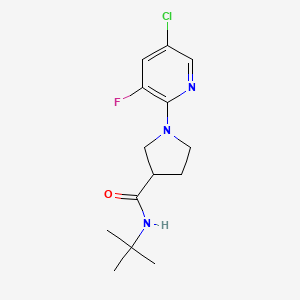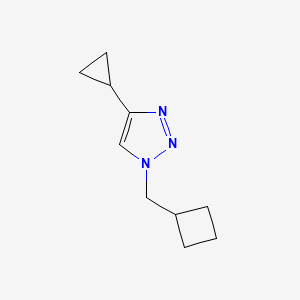![molecular formula C18H24ClN3O2 B6470177 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one CAS No. 2640814-80-6](/img/structure/B6470177.png)
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one is a synthetic compound often of interest in medicinal chemistry and pharmacology. Its unique molecular structure enables diverse functionalities that can be harnessed in various applications. This compound is particularly notable for its potential biological activities and its utility as a building block in pharmaceutical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one typically involves the following steps:
Preparation of 3-chloropyridin-4-ol: : This intermediate can be synthesized through chlorination of pyridine followed by hydrolysis.
O-Methylation: : The 3-chloropyridin-4-ol is methylated using appropriate methylating agents like methyl iodide in the presence of a base.
Formation of the piperidine ring: : Reacting the methylated intermediate with piperidine, followed by subsequent reactions, leads to the formation of the desired piperidinyl compound.
Cyclopropylation and Pyrrolidinone Formation:
Industrial Production Methods
In industrial settings, the preparation of this compound is scaled up using continuous flow chemistry or large-scale batch processes. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, often resulting in the formation of N-oxides or further oxidized derivatives.
Reduction: : Reduction can modify specific groups within the compound, such as reducing the nitro groups to amines.
Substitution: : Halogenation or other substitution reactions can occur at various positions, altering the compound's pharmacokinetic properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed from These Reactions
Oxidation: : N-oxides.
Reduction: : Amines.
Substitution: : Various halogenated derivatives.
科学的研究の応用
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one has a broad range of scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe in biological systems.
Medicine: : Explored for its therapeutic potential in various disease models.
Industry: : Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist. Its structure allows it to engage in various molecular pathways, such as:
Binding to receptor sites: : Modulating the activity of biological receptors.
Inhibiting enzyme activity: : Preventing enzymes from catalyzing reactions.
Interacting with DNA/RNA: : Affecting genetic processes and protein synthesis.
類似化合物との比較
Similar compounds include other pyrrolidinone derivatives and piperidine-based structures. What sets 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-cyclopropylpyrrolidin-2-one apart is its unique combination of functional groups, which confer specific biochemical properties and activities.
List of Similar Compounds
Pyrrolidin-2-one derivatives.
Piperidine analogs.
Other chloropyridine-containing molecules.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and beyond. Got any other compound mysteries you need solved?
特性
IUPAC Name |
3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-15-11-20-7-3-17(15)24-12-13-4-8-21(9-5-13)16-6-10-22(18(16)23)14-1-2-14/h3,7,11,13-14,16H,1-2,4-6,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBFWWQWSXJXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470101.png)

![N-tert-butyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470108.png)

![1-cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6470119.png)
![3-chloro-4-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470123.png)
![N-tert-butyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6470128.png)

![3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B6470159.png)
![N-tert-butyl-1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470167.png)
![N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6470185.png)

![N-tert-butyl-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B6470196.png)
![N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470200.png)
